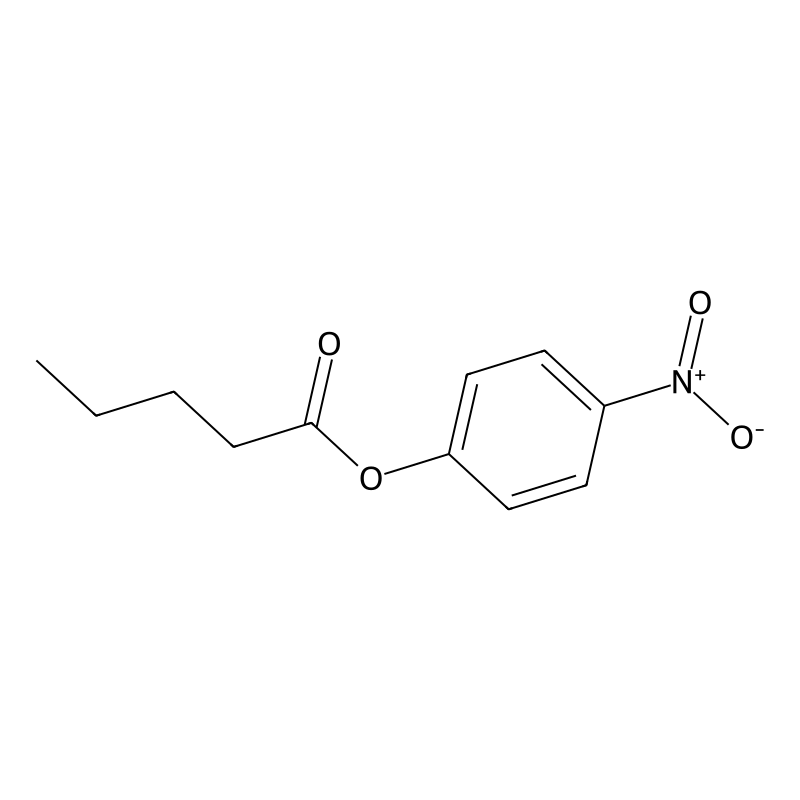

4-Nitrophenyl valerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Enzyme Kinetics and Substrate

- Enzyme Kinetics: 4-Nitrophenyl valerate is a valuable substrate for studying enzyme activity and kinetics. Its structure allows enzymes to cleave the ester bond, releasing a yellow-colored product, 4-nitrophenol. This color change can be easily monitored using a spectrophotometer, enabling researchers to measure reaction rates and enzyme properties [].

Ligand in Coordination Chemistry

- Ligand Function: 4-Nitrophenyl valerate can act as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom in a complex. The nitro and ester functional groups in 4-nitrophenyl valerate can participate in coordination with metal ions, allowing scientists to study metal-ligand interactions and design new materials with specific properties [].

Probing Protein Interactions

- Protein-Ligand Interactions: 4-Nitrophenyl valerate is a useful tool for investigating protein-ligand interactions. By studying how proteins bind to this molecule, researchers can gain insights into protein function and develop new drugs that target specific proteins [].

- Protein-DNA Interactions: The compound can also be employed to probe protein-DNA interactions. By attaching a DNA probe to 4-nitrophenyl valerate, scientists can analyze how proteins interact with specific DNA sequences, furthering our understanding of gene regulation and transcription [].

Protein Structure and Function

- Understanding Protein Function: 4-Nitrophenyl valerate plays a role in elucidating protein structure and function. By observing how mutations in a protein affect its ability to hydrolyze (break down) 4-nitrophenyl valerate, researchers can gain valuable information about the protein's active site and its overall function within a cell [].

4-Nitrophenyl valerate is an organic compound with the molecular formula C₁₁H₁₃N₁O₄ and a CAS number of 1956-07-6. It is classified as an ester, specifically the ester of 4-nitrophenol and valeric acid. The structure features a nitro group at the para position on the phenyl ring, which significantly influences its chemical properties and biological activity. This compound is often utilized in biochemical research, particularly as a substrate for various enzymes, including butyrylcholinesterase and carboxylesterase .

- Hydrolysis: In the presence of water and under acidic or basic conditions, 4-nitrophenyl valerate can hydrolyze to yield 4-nitrophenol and valeric acid. This reaction is catalyzed by enzymes such as esterases.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to the formation of different esters.

- Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's reactivity and properties.

These reactions highlight the compound's utility in synthetic organic chemistry and enzymatic studies.

4-Nitrophenyl valerate exhibits notable biological activity primarily due to its role as a substrate for various enzymes. It is particularly relevant in studies involving:

- Esterases: This compound is commonly used in enzyme assays to evaluate esterase activity, providing insights into enzyme kinetics and mechanisms.

- Toxicology: The presence of the nitro group may confer resistance to biological oxidation processes, which is significant in toxicological assessments .

- Pharmacology: Its derivatives may have implications in drug design, especially concerning compounds that interact with cholinergic pathways.

The synthesis of 4-nitrophenyl valerate can be achieved through several methods:

- Esterification Reaction: The most common method involves reacting 4-nitrophenol with valeric acid in the presence of an acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic attack by the hydroxyl group of 4-nitrophenol on the carbonyl carbon of valeric acid.

- Transesterification: This method can also be employed using an existing valerate ester and 4-nitrophenol under suitable conditions.

- Chemical Modification: Starting from commercially available precursors, various synthetic routes can be explored that involve functional group transformations leading to the desired product.

4-Nitrophenyl valerate has diverse applications across various fields:

- Biochemical Research: It serves as a model substrate for studying enzyme kinetics, particularly for butyrylcholinesterase and carboxylesterase .

- Analytical Chemistry: Utilized in assays for measuring enzyme activity and understanding metabolic pathways involving ester hydrolysis.

- Pharmaceutical Development: Potential applications in drug formulation where esters are involved in drug delivery systems.

Interaction studies involving 4-nitrophenyl valerate focus on its enzymatic hydrolysis and binding affinities with various proteins. Research indicates that this compound can serve as a probe for studying enzyme specificity and mechanism due to its structural features that facilitate interactions with active sites of enzymes like esterases .

Several compounds share structural similarities with 4-nitrophenyl valerate. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Nitrophenyl acetate | Acetic acid derivative | Widely used as a substrate for acetylcholinesterase studies. |

| 4-Nitrophenyl butyrate | Butyric acid derivative | Similar applications but with different enzymatic specificity. |

| 4-Nitrophenyl propionate | Propionic acid derivative | Used in similar assays but may exhibit different kinetic properties. |

The uniqueness of 4-nitrophenyl valerate lies in its specific chain length (valeric acid) and its application in studying butyrylcholinesterase activity, making it a valuable tool for researchers exploring enzyme mechanisms related to cholinergic signaling pathways.

Acid Chloride-Phenol Condensation

The acid chloride-phenol condensation represents the most direct and efficient synthetic route for preparing 4-nitrophenyl valerate [1] [2]. This method involves the nucleophilic acyl substitution reaction between valeroyl chloride and 4-nitrophenol in the presence of a suitable base catalyst.

The reaction proceeds via a two-step mechanism where 4-nitrophenol is first deprotonated by the base catalyst to form the more nucleophilic phenoxide ion [1] [3]. The phenoxide then attacks the electrophilic carbonyl carbon of valeroyl chloride, forming a tetrahedral intermediate that subsequently eliminates chloride ion to yield the desired ester product [2] [4].

Reaction Conditions and Optimization

The optimal reaction conditions involve maintaining the reaction temperature between 0-25°C to prevent side reactions while ensuring complete conversion [1]. Triethylamine or pyridine are commonly employed as base catalysts, with triethylamine showing superior performance due to its higher nucleophilicity [2] [3]. The reaction typically requires 1-4 hours for completion and achieves yields of 85-95% [5].

Temperature control is critical for this reaction. At temperatures below 0°C, the reaction rate becomes prohibitively slow, while temperatures above 30°C can lead to decomposition of the 4-nitrophenol starting material [1]. The use of anhydrous conditions is essential to prevent hydrolysis of the acid chloride reagent [2].

Catalyst Optimization Strategies

The choice of base catalyst significantly impacts both reaction rate and yield. Pyridine, while effective, requires longer reaction times due to its lower basicity [3]. Triethylamine provides optimal results due to its appropriate basicity and steric accessibility [2]. 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst in substoichiometric amounts (0.05-2 mol%) to enhance reaction rates under solvent-free conditions [6].

The molar ratio of base catalyst to 4-nitrophenol typically ranges from 1.1:1 to 1.5:1, with excess base ensuring complete deprotonation while minimizing unwanted side reactions [1] [5]. Higher ratios do not improve yields and may complicate purification.

Transesterification Approaches

Transesterification represents an alternative synthetic route that circumvents the need for acid chloride preparation [7] [8]. This method involves the exchange of alkoxy groups between methyl valerate and 4-nitrophenol, typically catalyzed by alkali metal bases.

Base-Catalyzed Transesterification Mechanism

The transesterification mechanism proceeds through nucleophilic acyl substitution [7] [9]. Under basic conditions, 4-nitrophenol is deprotonated to form the phenoxide nucleophile, which then attacks the carbonyl carbon of methyl valerate [8]. The reaction forms a tetrahedral intermediate that eliminates methoxide ion to generate the desired 4-nitrophenyl valerate product [9].

The driving force for this reaction relies on the superior leaving group ability of the 4-nitrophenoxide compared to methoxide, making the reaction thermodynamically favorable [9] [8]. The electron-withdrawing nitro group significantly increases the acidity of 4-nitrophenol (pKa ≈ 7.2) compared to methanol (pKa ≈ 15.5), facilitating the transesterification process [10].

Catalyst Systems and Reaction Conditions

Potassium carbonate has emerged as the most effective catalyst for this transformation, providing excellent yields under relatively mild conditions [9] [8]. The reaction typically requires heating to 120°C in polar aprotic solvents such as 1,4-dioxane or dimethylformamide [8]. Reaction times of 24-48 hours are generally necessary to achieve complete conversion.

The catalyst loading of 20 mol% potassium carbonate provides optimal results [8]. Lower loadings result in incomplete conversion, while higher loadings do not improve yields and may lead to substrate decomposition. The reaction benefits from an inert atmosphere to prevent oxidative side reactions [9].

Substrate Scope and Limitations

The transesterification approach shows excellent functional group tolerance, accommodating various substitution patterns on both the carboxylic acid and phenol components [8]. Electron-withdrawing substituents on the phenol component enhance reactivity, while electron-donating groups may require extended reaction times [10].

The method is particularly advantageous for substrates sensitive to acidic conditions, as it operates under neutral to mildly basic conditions [9]. However, the requirement for elevated temperatures may limit its application to thermally sensitive compounds.

Catalytic Optimization Strategies

Acid/Base Catalysis Kinetics

The kinetics of acid and base-catalyzed esterification reactions follow distinct mechanistic pathways that significantly influence reaction optimization strategies [11] [12]. Understanding these kinetic profiles enables rational catalyst selection and reaction condition optimization.

Acid-Catalyzed Esterification Kinetics

Acid-catalyzed esterification follows the Fischer esterification mechanism, proceeding through a series of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps (PADPED mechanism) [11] [12]. The rate-determining step typically involves the nucleophilic attack of 4-nitrophenol on the protonated carbonyl carbon of valeric acid [13].

The reaction exhibits second-order kinetics, with the rate depending on both acid and alcohol concentrations [12]. Temperature significantly affects the reaction rate, with activation energies typically ranging from 60-80 kJ/mol for similar esterification reactions [11]. The equilibrium constant increases with temperature, favoring ester formation at elevated temperatures.

Base-Catalyzed Mechanism and Kinetics

Base-catalyzed esterification operates through a different mechanism involving phenoxide formation followed by nucleophilic attack on the carbonyl carbon [14] [15]. This pathway typically exhibits higher reaction rates compared to acid catalysis due to the increased nucleophilicity of the phenoxide ion [15].

The kinetics follow a two-step addition-elimination mechanism characteristic of nucleophilic acyl substitution [14]. The rate equation demonstrates first-order dependence on both phenoxide concentration and ester substrate concentration. The base-catalyzed pathway is generally irreversible under the reaction conditions, providing a kinetic advantage over acid-catalyzed methods [15].

Comparative Kinetic Analysis

Experimental studies demonstrate that base-catalyzed esterification typically proceeds 10-100 times faster than corresponding acid-catalyzed reactions under comparable conditions [14] [15]. This rate enhancement results from the superior nucleophilicity of phenoxide ions compared to neutral phenols and the irreversible nature of the base-catalyzed process.

Temperature coefficients for base-catalyzed reactions are generally lower than those for acid-catalyzed processes, indicating lower activation energies [14]. This characteristic enables base-catalyzed reactions to proceed efficiently at moderate temperatures, reducing energy requirements and minimizing side reactions.

Solvent-Free Synthesis Innovations

Solvent-free synthesis approaches have gained significant attention due to their environmental benefits and potential for improved atom economy [16] [17]. These methods often employ solid catalysts or innovative activation techniques to facilitate esterification reactions.

Heterogeneous Catalysis Systems

Solid acid catalysts such as sulfonated resins, metal oxides, and modified clay materials have shown excellent performance in solvent-free esterification reactions [18] [19]. These catalysts offer advantages including easy separation, recyclability, and reduced environmental impact compared to homogeneous systems.

Sulfonated polymeric resins demonstrate high catalytic activity for esterification reactions, with the sulfonic acid groups providing Brønsted acidity similar to conventional liquid acids [20]. The heterogeneous nature allows for easy catalyst recovery and reuse without significant activity loss over multiple cycles.

Metal oxide catalysts, particularly zinc-based systems, show promise for solvent-free esterification [21]. Zinc chloride and zinc acetate exhibit dual functionality, acting as both Lewis acids and facilitating water removal through coordination [21]. These catalysts achieve high conversions while maintaining selectivity for the desired ester product.

Mechanochemical Activation

High-speed ball milling has emerged as an innovative approach for solvent-free esterification reactions [17]. This mechanochemical activation method generates reactive intermediates through mechanical energy input, enabling reactions that are otherwise challenging under conventional conditions.

The mechanochemical approach using iodine and potassium hypophosphite (I₂/KH₂PO₂) achieves esterification yields of 45-91% within 20 minutes of grinding [17]. The reaction mechanism involves in-situ generation of activated phosphorus species that facilitate the coupling reaction between carboxylic acids and alcohols.

Alternative mechanochemical systems employing potassium iodide and triethyl phosphite (KI/P(OEt)₃) provide complementary reactivity patterns, achieving yields of 24-85% after 60 minutes of grinding [17]. These systems demonstrate the versatility of mechanochemical activation for esterification chemistry.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for esterification reactions, often reducing reaction times from hours to minutes [22]. The selective heating of polar molecules enables rapid temperature elevation while maintaining controlled reaction conditions.

Enzymatic esterification under microwave conditions shows particular promise, combining the selectivity of enzymatic catalysis with the efficiency of microwave heating [22]. These conditions can achieve up to 99% energy savings compared to conventional heating methods while maintaining high product yields.

The combination of microwave heating with solvent-free conditions represents an optimal approach for sustainable esterification processes [22]. These methods minimize waste generation while maximizing energy efficiency and reaction rates.

Purification and Yield Maximization Techniques

Recrystallization Methods

Recrystallization remains the most effective purification technique for 4-nitrophenyl valerate due to its crystalline nature and favorable solubility characteristics [23] [24]. The selection of appropriate solvent systems and optimization of crystallization conditions are critical for achieving high purity and recovery yields.

Solvent Selection Criteria

The ideal recrystallization solvent for 4-nitrophenyl valerate should exhibit low solubility at room temperature and high solubility at elevated temperatures [23] [25]. Ethanol-water mixtures (typically 80:20 to 90:10 v/v) provide excellent recrystallization properties, yielding high-purity crystals with good recovery rates [5].

Dichloromethane-diethyl ether systems offer an alternative for cases where aqueous solvents are unsuitable [26]. The dichloromethane dissolves the crude product at room temperature, while the addition of diethyl ether reduces solubility and promotes crystallization [5]. This system typically achieves purities exceeding 95% with recovery yields of 80-90%.

Hexane-ethyl acetate gradients provide another effective option, particularly for large-scale purifications [26]. The gradual addition of hexane to an ethyl acetate solution of the crude product induces controlled crystallization, producing well-formed crystals with high purity [5].

Crystallization Optimization

Temperature control during crystallization significantly impacts crystal quality and purity [23] [24]. Slow cooling rates (1-2°C per hour) generally produce larger, higher-purity crystals compared to rapid cooling [25]. The controlled nucleation minimizes impurity incorporation into the crystal lattice.

Seeding techniques can improve crystallization reproducibility and control crystal size distribution [24]. The addition of a small amount of pure 4-nitrophenyl valerate crystals to a supersaturated solution promotes uniform nucleation and crystal growth [25].

Hot Filtration Procedures

Hot filtration effectively removes insoluble impurities that may be present in crude reaction products [25]. The filtration should be performed rapidly to prevent premature crystallization and ensure complete removal of particulate matter [24].

The use of filter aids such as diatomaceous earth can improve filtration efficiency for difficult-to-filter solutions [23]. These materials provide additional surface area for impurity adsorption while maintaining good flow rates.

Chromatographic Purification

Column chromatography provides the highest achievable purity for 4-nitrophenyl valerate, typically exceeding 98% [26]. The method is particularly valuable for separating closely related impurities that cannot be removed by recrystallization.

Stationary Phase Selection

Silica gel (60 Å pore size, 40-63 μm particle size) represents the optimal stationary phase for 4-nitrophenyl valerate purification [5] [26]. The polar surface interactions provide excellent selectivity for separating the product from unreacted starting materials and side products.

The column loading should not exceed 2-5% of the silica gel weight to maintain separation efficiency [26]. Higher loadings can lead to peak broadening and reduced resolution between closely eluting compounds.

Mobile Phase Optimization

Hexane-ethyl acetate gradients provide optimal separation conditions, with the 4-nitrophenyl valerate typically eluting at 20-30% ethyl acetate concentration [5] [26]. The gradient should be applied gradually (5-10% increases) to maintain sharp peak shapes and complete separation.

Alternative solvent systems such as dichloromethane-methanol or toluene-ethyl acetate may be employed for specific separation challenges [26]. The choice depends on the nature of the impurities present and their relative polarities.

Recovery and Concentration

Product recovery from chromatographic fractions requires careful attention to prevent decomposition during solvent removal [26]. Rotary evaporation at reduced pressure and moderate temperatures (≤40°C) minimizes product loss while ensuring complete solvent removal.

The use of high-vacuum drying can eliminate trace solvent residues that might interfere with subsequent characterization or application [5]. Extended drying periods under high vacuum ensure product purity and stability.

Yield Optimization Strategies

Reaction Stoichiometry Optimization

The molar ratio of reactants significantly impacts both conversion and selectivity in esterification reactions [27]. For acid chloride-phenol condensation, a slight excess of 4-nitrophenol (1.1-1.2 equivalents) ensures complete consumption of the acid chloride while minimizing waste [5].

In transesterification reactions, the equilibrium position can be favorably shifted by using excess alcohol or by continuous removal of the byproduct alcohol [7] [8]. A 2:1 molar ratio of 4-nitrophenol to methyl valerate typically provides optimal results [9].

Temperature and Time Optimization

Reaction temperature optimization balances reaction rate with product stability and selectivity [27]. For acid chloride condensations, temperatures of 0-25°C provide optimal results, while transesterification reactions require 100-120°C for reasonable rates [8] [5].

Extended reaction times generally improve conversion but may lead to product decomposition or side reactions [27]. Kinetic monitoring by thin-layer chromatography or high-performance liquid chromatography enables optimization of reaction duration for maximum yield [5].

Catalyst Loading Optimization

Catalyst concentration optimization requires balancing reaction rate with catalyst cost and purification complexity [27]. For base-catalyzed reactions, 20 mol% potassium carbonate provides optimal performance without excessive catalyst usage [8].

Lower catalyst loadings may require extended reaction times to achieve complete conversion, while higher loadings do not proportionally improve yields and may complicate product isolation [9] [27].

Work-up and Isolation Optimization

Efficient work-up procedures minimize product loss while ensuring impurity removal [28] [27]. Aqueous extraction with sodium bicarbonate solution effectively removes acidic impurities, while water washes remove ionic contaminants [5].

The choice between precipitation and extraction methods depends on the scale of operation and the nature of impurities present [28]. Precipitation methods are generally preferred for large-scale operations due to their simplicity and efficiency [29].

Temperature control during work-up prevents product decomposition and minimizes losses due to increased solubility [28]. Ice-cold conditions during extractions and washes help maintain high recovery yields while ensuring impurity removal [5].